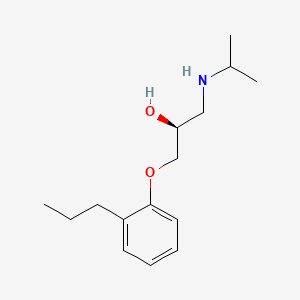

(-)-Dihydroalprenolol

Descripción

Propiedades

Número CAS |

59624-90-7 |

|---|---|

Fórmula molecular |

C15H25NO2 |

Peso molecular |

251.36 g/mol |

Nombre IUPAC |

(2S)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |

InChI |

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m0/s1 |

Clave InChI |

JVHCMYZFGCOCTD-AWEZNQCLSA-N |

SMILES isomérico |

CCCC1=CC=CC=C1OC[C@H](CNC(C)C)O |

SMILES canónico |

CCCC1=CC=CC=C1OCC(CNC(C)C)O |

Apariencia |

Solid powder |

Otros números CAS |

59624-90-7 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dihydroalprenolol, (S)-; L-Dihydroalprenolol; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (-)-Dihydroalprenolol: Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist.[1] As a hydrogenated derivative of alprenolol, it exhibits high affinity for both β1 and β2 adrenergic receptors, making it an invaluable tool in pharmacological research.[1] Its tritiated form, [³H]-(-)-Dihydroalprenolol, is widely utilized as a radioligand for the direct study and characterization of beta-adrenergic receptors in various tissues and cell lines. This guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies associated with this compound.

Chemical Structure

This compound is chemically known as (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol. Its structure is characterized by a secondary amine, a hydroxyl group, and a substituted aromatic ring, which are common features of beta-blockers.

| Identifier | Value |

| IUPAC Name | (2S)-1-(isopropylamino)-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol |

| SMILES | CC(C)NCC(O)COc1ccccc1CC=C |

| InChI | InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1 |

| InChIKey | PAZJSJFMUHDSTF-VIFPVTCESA-N |

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molar Mass | 249.35 g/mol |

Biological Activity

This compound functions as a competitive antagonist at beta-adrenergic receptors, thereby inhibiting the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade prevents the activation of downstream signaling pathways.

Receptor Binding Affinity

The primary biological activity of this compound is its high affinity for beta-adrenergic receptors. This is typically quantified by the equilibrium dissociation constant (Kd), which represents the concentration of the ligand at which 50% of the receptors are occupied. Lower Kd values indicate higher binding affinity. The tritiated form, [³H]-(-)-Dihydroalprenolol, is a standard radioligand for determining the density (Bmax) and affinity (Kd) of beta-adrenergic receptors in various tissues.

The biological activity of (-)-[3H]dihydroalprenolol is identical to that of unlabeled dihydroalprenolol and its parent compound, alprenolol, as demonstrated by direct ligand binding studies and the inhibition of catecholamine-stimulated adenylate cyclase.[2]

Table 1: Receptor Binding Affinity (Kd) of [³H]-(-)-Dihydroalprenolol in Various Tissues and Cell Lines

| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Myometrium | Primarily β2 | 0.50 | 70 | [3] |

| BC3H1 Muscle Cells (High Affinity Site) | β2 | 0.53 | 58 | [4] |

| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 | [5] |

| Rat Cardiac Membranes | β1 | 5.7 | - | [6] |

Note: Bmax values can vary significantly depending on the tissue preparation and experimental conditions.

Functional Antagonism

As a beta-blocker, this compound effectively antagonizes the physiological responses mediated by beta-adrenergic receptor activation, such as smooth muscle relaxation and increased cardiac contractility. The potency of a competitive antagonist is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. While the methodology for determining pA2 values through Schild analysis is well-established, specific pA2 values for this compound are not consistently reported in the readily available literature, highlighting an area for further investigation.

Signaling Pathways

This compound, by blocking beta-adrenergic receptors, inhibits the canonical G-protein coupled signaling pathway and can also influence non-canonical pathways.

Canonical Gs-Adenylyl Cyclase-cAMP Pathway

Beta-adrenergic receptors are classical G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gs. Upon agonist binding, Gs activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting a cellular response. This compound competitively blocks the initial step of this cascade.

Canonical β-adrenergic receptor signaling pathway blocked by this compound.

Non-Canonical β-Arrestin and ERK/MAPK Pathways

In addition to G-protein-dependent signaling, beta-adrenergic receptors can also signal through G-protein-independent pathways, often mediated by β-arrestins.[7][8] Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G-protein response but can also initiate a separate wave of signaling by acting as a scaffold for other signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2.[8][9][10] Some beta-blockers have been shown to be "biased agonists," meaning they can block G-protein signaling while simultaneously activating β-arrestin-mediated pathways.[7][11] The specific effects of this compound on these non-canonical pathways are an active area of research.

β-arrestin-mediated ERK/MAPK signaling pathway.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Kd and Bmax)

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [³H]-(-)-Dihydroalprenolol for a given tissue or cell membrane preparation.

Workflow for a radioligand binding assay.

1. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration (e.g., by Bradford assay).

2. Incubation:

-

In a series of tubes, add a fixed amount of membrane protein.

-

Add increasing concentrations of [³H]-(-)-Dihydroalprenolol.

-

To a parallel set of tubes, add a high concentration of a non-labeled beta-blocker (e.g., propranolol) to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold.

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.

4. Quantification of Radioactivity:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding versus the concentration of [³H]-(-)-Dihydroalprenolol.

-

Analyze the data using non-linear regression to a one-site binding model or by Scatchard analysis to determine the Kd and Bmax.

Functional Assay for Antagonism (cAMP Measurement)

This protocol outlines a method to assess the antagonistic effect of this compound on agonist-stimulated cAMP production.

Workflow for a functional cAMP assay.

1. Cell Culture:

-

Culture cells expressing beta-adrenergic receptors to an appropriate density in multi-well plates.

2. Pre-incubation with Antagonist:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with various concentrations of this compound for a defined period.

3. Agonist Stimulation:

-

Add a fixed concentration of a beta-adrenergic agonist (e.g., isoproterenol) to the wells and incubate for a time known to induce a robust cAMP response.

4. Cell Lysis:

-

Terminate the stimulation and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

5. cAMP Measurement:

-

Measure the intracellular cAMP concentration using a commercially available kit, such as an ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a luciferase-based assay.

6. Data Analysis:

-

Plot the cAMP concentration against the concentration of this compound to generate an inhibition curve.

-

Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-stimulated response.

Conclusion

This compound is a cornerstone tool for the study of beta-adrenergic receptors. Its high-affinity binding and well-characterized antagonistic properties make it an essential ligand in both basic and clinical research. The detailed understanding of its interaction with beta-adrenergic receptors and the downstream signaling pathways it modulates is crucial for the development of novel therapeutics targeting the adrenergic system. Further research to elucidate its specific interactions with receptor binding pockets and its effects on non-canonical signaling pathways will undoubtedly provide deeper insights into the complex pharmacology of beta-adrenergic receptors.

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]

- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Therapeutic Potential of Targeting ß-Arrestin [frontiersin.org]

- 11. {Beta}-blocker drugs mediate calcium signaling in native central nervous system neurons by {beta}-arrestin-biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Dihydroalprenolol: A Comprehensive Technical Guide for Beta-Adrenergic Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroalprenolol (DHA), a hydrogenated derivative of the potent beta-adrenergic antagonist alprenolol, is a critical tool in the study of beta-adrenergic receptors (β-ARs).[1] Its high affinity and specificity for β-ARs, coupled with its availability in a tritiated form ([³H]DHA), have made it an invaluable radioligand for receptor characterization, quantification, and localization.[1][2] This technical guide provides an in-depth overview of the application of (-)-[³H]DHA in β-AR research, including its binding properties, detailed experimental protocols, and the signaling pathways it helps to elucidate. The biological activity of (-)-[³H]dihydroalprenolol has been shown to be identical to that of alprenolol itself.[2]

Core Principles of (-)-[³H]DHA in Receptor Studies

The utility of (-)-[³H]DHA lies in its ability to bind specifically and with high affinity to β-adrenergic receptors.[3][4] This interaction allows for the direct measurement of receptor density (Bmax) and the affinity of the radioligand for the receptor (Kd).[3][4][5] Furthermore, through competitive binding assays, the affinity of other unlabeled ligands (agonists or antagonists) for the receptor can be determined by their ability to displace (-)-[³H]DHA.[3][6] This principle is fundamental to screening new drug candidates and characterizing the pharmacological profile of receptor subtypes. Radioligand binding assays using ligands like (-)-[³H]DHA remain the gold standard for quantifying β-adrenergic receptor densities.[7]

Quantitative Data: Binding Properties of (-)-[³H]Dihydroalprenolol

The following tables summarize the binding characteristics of (-)-[³H]DHA to beta-adrenergic receptors across various tissues and cell types as reported in the literature. These values are crucial for experimental design and data interpretation.

Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) of (-)-[³H]DHA

| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax | Reference |

| Rabbit Aorta | Beta | 1.0 | 17 fmol/mg tissue | [5] |

| Human Polymorphonuclear Cells | Beta-2 | 1 - 5 | 870 +/- 128 receptors/cell | [6] |

| Rat Vas Deferens | Beta-2 | 0.3 | 460 fmol/g wet tissue | [3] |

| Human Myometrium | Primarily Beta-2 | 0.50 | 70 fmol/mg protein | [4] |

| Human Cerebral Arteries | Beta-1 & Beta-2 | 12.3 | 790 fmol/mg protein | [8] |

| Canine Myocardium | Beta | 3.2 +/- 0.5 | 31.3 +/- 3.1 fmol/mg protein | [9] |

| Human Epidermal Keratinocytes | Beta-2 | ~1.4 | ~280 fmol/mg membrane protein | [10] |

| Rat Kidney Tubular Cell Membrane | Beta-1 | 7.1 | 69.8 +/- 29.1 fmol/mg protein | [11] |

| Rat Adipocyte Membranes | Beta-1 | 12 - 15 | 0.24 pmol/mg protein | [12] |

| Hamster Brown Adipocytes | Beta-1 | 1.4 - 5 | 57,000 sites/cell | [13] |

| Rat Cardiac Membranes | Beta-1 | 5.7 +/- 1.1 | Not Specified | [14] |

Table 2: Inhibition Constants (Ki) of Various Ligands from Competition Binding Assays Using (-)-[³H]DHA

| Tissue/Cell Type | Competing Ligand | Ki (nM) | Reference |

| Human Cerebral Arteries | Propranolol | 41 | [8] |

| Human Cerebral Arteries | Isoproterenol | 1700 | [8] |

| Human Cerebral Arteries | Epinephrine | 8300 | [8] |

| Human Cerebral Arteries | Norepinephrine | 23000 | [8] |

| Human Cerebral Arteries | Metoprolol (high affinity) | 68 | [8] |

| Human Cerebral Arteries | Metoprolol (low affinity) | 7900 | [8] |

| Human Cerebral Arteries | Butoxamine (high affinity) | 22 | [8] |

| Human Cerebral Arteries | Butoxamine (low affinity) | 2100 | [8] |

| Rat Kidney Tubular Cell Membrane | (-) Propranolol | 62.8 | [11] |

| Rat Kidney Tubular Cell Membrane | (-) Isoproterenol | 660 | [11] |

| Rat Kidney Tubular Cell Membrane | (-) Epinephrine | 4300 | [11] |

| Rat Kidney Tubular Cell Membrane | (-) Norepinephrine | 13500 | [11] |

| Rat Adipocyte Membranes | (-) Propranolol | 17 | [12] |

Experimental Protocols

Radioligand Binding Assay (Saturation Experiment)

This protocol is a generalized procedure for determining the Kd and Bmax of (-)-[³H]DHA in a given tissue or cell membrane preparation.

a. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold buffer (e.g., Tris-HCl) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

b. Binding Incubation:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add increasing concentrations of (-)-[³H]DHA.

-

For each concentration of (-)-[³H]DHA, prepare a parallel set of tubes containing a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 1 µM propranolol) to determine non-specific binding.[5]

-

Incubate the tubes at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.[4][15]

c. Separation of Bound and Free Radioligand:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) under vacuum.[15]

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

d. Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Count the radioactivity using a liquid scintillation counter.

e. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each (-)-[³H]DHA concentration.

-

Plot specific binding against the concentration of (-)-[³H]DHA.

-

Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax. Alternatively, a Scatchard plot can be used for linearization.[3]

Competition Binding Assay

This protocol is used to determine the affinity (Ki) of an unlabeled test compound for the β-AR.

a. Assay Setup:

-

Follow the membrane preparation steps as described above.

-

In a series of tubes, add a constant amount of membrane protein.

-

Add a constant concentration of (-)-[³H]DHA, typically at a concentration close to its Kd value.

-

Add increasing concentrations of the unlabeled test compound.

-

Include control tubes for total binding (no competing ligand) and non-specific binding (with a high concentration of a standard antagonist like propranolol).

b. Incubation, Separation, and Quantification:

-

Follow the same procedures for incubation, filtration, and scintillation counting as in the saturation binding assay.

c. Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competing ligand.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of (-)-[³H]DHA).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of (-)-[³H]DHA and Kd is its dissociation constant determined from saturation experiments.[16]

Autoradiography

This technique allows for the localization of β-ARs within intact tissue sections.[17]

a. Tissue Preparation:

-

Freeze fresh tissue and cut thin sections using a cryostat.

-

Mount the sections on microscope slides.[17]

b. In situ Binding:

-

Incubate the slide-mounted sections with a solution containing (-)-[³H]DHA.[5]

-

For non-specific binding, incubate adjacent sections in the same solution containing an excess of an unlabeled antagonist.[5][18]

-

Wash the slides to remove unbound radioligand.

-

Dry the slides.

c. Autoradiogram Generation:

-

Appose the labeled tissue sections to a radiation-sensitive film or emulsion-coated coverslip.[9][17]

-

Expose in the dark for a period of weeks to months, depending on the radioactivity level.

-

Develop the film or emulsion to visualize the silver grains, which indicate the location of the radioligand binding.

d. Analysis:

-

Quantify the density of silver grains using image analysis software to determine the relative density of β-ARs in different anatomical regions.[18]

Visualizations: Pathways and Workflows

Caption: Canonical Gs-protein coupled beta-adrenergic signaling pathway.

Caption: Experimental workflow for a radioligand binding assay using (-)-[³H]DHA.

Caption: Principle of competitive binding assays with (-)-[³H]DHA.

Beta-Adrenergic Signaling Pathways

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in cardiovascular and pulmonary physiology, among other functions.[19][20] Upon activation by an agonist like norepinephrine, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G-protein.[19]

-

β1 and β2-Adrenergic Receptors: These receptors primarily couple to the stimulatory G-protein, Gs.[19] The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[19][21] cAMP then acts as a second messenger, activating Protein Kinase A (PKA).[19] PKA proceeds to phosphorylate various intracellular proteins, leading to the final physiological response, such as increased heart rate and contractility in cardiac muscle.[19][21]

-

Alternative Signaling: While the Gs-adenylyl cyclase pathway is canonical, evidence suggests that β-ARs can also signal through cAMP-PKA-independent mechanisms, potentially involving Src family tyrosine kinases.[22][23]

The use of (-)-[³H]DHA allows researchers to quantify the receptor population that initiates these signaling cascades. Changes in receptor number or affinity, as measured by (-)-[³H]DHA binding, can be correlated with alterations in downstream signaling events, such as adenylyl cyclase activity, providing insights into receptor function in both healthy and diseased states.[24]

Conclusion

This compound remains an indispensable tool for the pharmacological investigation of beta-adrenergic receptors. Its robust binding characteristics allow for reliable quantification and characterization of β-ARs in a multitude of biological preparations. The experimental protocols outlined in this guide, from membrane preparation to sophisticated data analysis, provide a framework for utilizing (-)-[³H]DHA to its full potential. By integrating binding data with functional assays and an understanding of the underlying signaling pathways, researchers and drug development professionals can continue to unravel the complexities of beta-adrenergic signaling and develop novel therapeutics targeting this critical receptor family.

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]

- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histoautoradiographic localization of (-)-3H-dihydroalprenolol in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Autoradiographic characterization of beta adrenergic receptors in coronary blood vessels and myocytes in normal and ischemic myocardium of the canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of the beta-adrenergic receptors of cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dspace.library.uu.nl [dspace.library.uu.nl]

- 17. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Quantification of beta-adrenergic receptors in canine cardiac myocytes using autoradiography and an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 20. ovid.com [ovid.com]

- 21. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Novel signaling pathway through the beta-adrenergic receptor. [vivo.weill.cornell.edu]

- 23. researchgate.net [researchgate.net]

- 24. beta-Adrenergic receptors, adenylate cyclase activity, and cardiac dysfunction in the diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Powerful Tool: The Discovery and History of (-)-Dihydroalprenolol in Beta-Adrenergic Receptor Research

A deep dive into the synthesis, characterization, and application of a cornerstone radioligand in pharmacology.

(-)-Dihydroalprenolol (DHA), a name synonymous with the golden age of receptor pharmacology, emerged as an indispensable tool for the direct labeling and characterization of beta-adrenergic receptors. Its development in the 1970s revolutionized the study of these crucial receptors, enabling researchers to quantify their density, determine their binding affinities for various drugs, and unravel their physiological roles in a multitude of tissues. This technical guide explores the discovery, synthesis, and seminal experimental applications of (-)-[3H]Dihydroalprenolol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its significance and foundational methodologies.

From Antagonist to Radioligand: The Genesis of this compound

The story of this compound begins with its parent compound, (-)-alprenolol, a potent and competitive beta-adrenergic antagonist. The breakthrough came with the realization that a radiolabeled version of a high-affinity antagonist could serve as a powerful probe to directly identify and quantify beta-adrenergic receptors. The catalytic reduction of (-)-alprenolol with tritium gas yielded the saturated product, (-)-[3H]dihydroalprenolol.[1] This process involves the addition of tritium across the double bond and exchange into the adjacent benzylic position of the alprenolol molecule.[1] Crucially, studies confirmed that the biological activity of (-)-[3H]dihydroalprenolol, its non-radioactive counterpart dihydroalprenolol, and the parent compound alprenolol were identical in terms of their ability to bind to beta-adrenergic receptors and inhibit catecholamine-stimulated adenylate cyclase.[1]

The use of tritium as a radiolabel offers several advantages in this context. Tritium is a low-energy beta emitter, which makes it safer to handle in a laboratory setting and allows for high-resolution autoradiography.[2][3] Furthermore, tritium labeling can achieve very high specific activities, enabling the detection of even low concentrations of receptors.[3]

Unlocking the Beta-Adrenergic Receptor: Key Experimental Data

The introduction of (-)-[3H]DHA as a radioligand led to a flurry of research that characterized beta-adrenergic receptors in a wide array of tissues. These studies typically involved radioligand binding assays to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density in a given tissue.

| Tissue/Cell Type | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein unless otherwise noted) | Reference |

| Human Polymorphonuclear Cell Particulates | β2 | 1 - 5 | 870 +/- 128 receptors/cell | [4] |

| Rat Vas Deferens Membranes | β2 | 0.3 | 460 fmol/g wet tissue weight | [5] |

| Human Myometrium Particulates | β2 (at least 87%) | 0.50 | 70 | [6] |

| BC3H1 Nonfusing Muscle Cell Line | β2 (high affinity site) | 0.53 | 58 | [7] |

| Rabbit Lung Tissue | β-adrenergic | 2 | 246 - 576 | [8] |

| Rat Kidney Tubular Cell Membrane | β1 | 7.1 | 69.8 +/- 29.1 | [9] |

| Rat Adipocyte Membranes (high affinity site) | β1 | 2 - 4 | ~100 (~50,000 sites/adipocyte ) | [10] |

| Rat Cardiac Membranes | β1 | 5.7 +/- 1.1 | Not specified | [11] |

| Early Human Placenta (8-12 weeks) | β2 | 2.80 +/- 0.9 | 330.30 +/- 93.5 | [12] |

These quantitative data, derived from numerous studies, provided the first direct evidence for the density and distribution of beta-adrenergic receptors, laying the groundwork for understanding their physiological regulation and the mechanism of action of adrenergic drugs.

Methodologies in Focus: Experimental Protocols

The successful application of (-)-[3H]DHA hinges on robust and well-defined experimental protocols. While specific parameters may vary between laboratories and tissue types, the core methodologies for its synthesis and use in binding assays share a common framework.

Synthesis and Radiolabeling of this compound

The preparation of (-)-[3H]Dihydroalprenolol is achieved through the catalytic reduction of its unsaturated precursor, (-)-alprenolol.

Protocol for Tritium Labeling of (-)-Alprenolol:

-

Precursor Preparation: High-purity (-)-alprenolol serves as the starting material.

-

Catalyst Selection: A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reduction reaction.

-

Tritiation Reaction: (-)-Alprenolol is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) in the presence of the catalyst. The reaction vessel is then evacuated and exposed to tritium gas (T2).

-

Reaction Conditions: The reaction is typically carried out at room temperature and is monitored for the uptake of tritium gas.

-

Purification: Following the reaction, the catalyst is removed by filtration. The crude product is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate (-)-[3H]Dihydroalprenolol from any unreacted starting material or byproducts.

-

Specific Activity Determination: The specific activity of the final product (measured in Curies per millimole, Ci/mmol) is determined to quantify the amount of radioactivity incorporated per mole of the compound.

Radioligand Binding Assay using (-)-[3H]Dihydroalprenolol

The following protocol outlines a typical radioligand binding assay to characterize beta-adrenergic receptors in a membrane preparation.

Protocol for Beta-Adrenergic Receptor Binding Assay:

-

Membrane Preparation:

-

Tissues are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris and nuclei.

-

The supernatant is then subjected to a higher speed centrifugation to pellet the membrane fraction containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Lowry or Bradford assay).

-

-

Binding Incubation:

-

Aliquots of the membrane preparation are incubated with increasing concentrations of (-)-[3H]DHA in the assay buffer.

-

To determine total binding , membranes are incubated with only the radioligand.

-

To determine non-specific binding , a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled beta-adrenergic antagonist (e.g., 1 µM propranolol). This displaces the specific binding of the radioligand to the receptors, leaving only the binding to non-receptor components.

-

For competition binding assays , membranes are incubated with a fixed concentration of (-)-[3H]DHA and varying concentrations of an unlabeled competing ligand (agonist or antagonist).

-

-

Separation of Bound and Free Radioligand:

-

Following incubation to reach equilibrium, the reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification of Radioactivity:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters is then counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

The specific binding data is then analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.

-

For competition binding data, the IC50 (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Visualizing the Molecular Mechanisms and Experimental Processes

To better understand the context of this compound's application, the following diagrams illustrate the beta-adrenergic signaling pathway it helps to probe and the general workflow of the binding assays in which it is employed.

Caption: Canonical β-adrenergic receptor signaling pathway.

Caption: General workflow for a radioligand binding assay.

Conclusion

The discovery and application of (-)-[3H]Dihydroalprenolol marked a pivotal moment in pharmacology and our understanding of G-protein coupled receptors. This radioligand provided the first direct means to quantify and characterize beta-adrenergic receptors, transforming them from a theoretical concept into a tangible molecular entity. The foundational experimental protocols developed for its use have been adapted and refined over the decades and continue to influence modern drug discovery and development. For researchers in this field, a thorough understanding of the history and technical underpinnings of this compound's use is not merely a historical exercise, but a gateway to appreciating the elegant experimental designs that have illuminated a fundamental aspect of cellular communication.

References

- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. moravek.com [moravek.com]

- 3. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]

- 4. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of estrogen and progesterone on beta-adrenergic receptor activity in rabbit lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The (--)[3H]dihydroalprenolol binding to rat adipocyte membranes: an explanation of curvilinear Scatchard plots and implications for quantitation of beta-adrenergic sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of [3H]-dihydroalprenolol binding to rat cardiac membranes of various beta-blocking agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta-adrenergic receptors in early human placenta characterization of [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Dihydroalprenolol: An In-depth Technical Guide to a High-Affinity Beta-Adrenergic Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroalprenolol (DHA) is a potent, non-selective beta-adrenergic receptor antagonist that has been instrumental in the characterization and quantification of beta-adrenergic receptors. As a hydrogenated derivative of the beta-blocker alprenolol, its tritiated form, [³H]-DHA, is a widely utilized radioligand in receptor binding assays due to its high affinity and ability to label beta-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its binding characteristics, experimental applications, and its role in elucidating the beta-adrenergic signaling pathway.

Core Properties of this compound

This compound acts as a competitive antagonist at beta-adrenergic receptors, blocking the binding of endogenous catecholamines like epinephrine and norepinephrine. This blockade inhibits the downstream signaling cascade typically initiated by these agonists. The biological activity of (-)-[³H]dihydroalprenolol has been shown to be identical to that of unlabeled dihydroalprenolol and its parent compound, alprenolol, in both direct ligand binding and inhibition of catecholamine-stimulated adenylyl cyclase.[1]

Quantitative Data Presentation

The binding affinity of this compound for beta-adrenergic receptors has been determined in various tissues and cell lines. The following tables summarize key quantitative data from the literature. It is important to note that direct comparative studies of DHA binding to all three beta-adrenergic receptor subtypes (β1, β2, and β3) in a single system are limited. Most studies characterize its high affinity for β1 and β2 receptors in tissues where these subtypes are predominantly expressed.

Table 1: Binding Affinity (Kd) of (-)-[³H]Dihydroalprenolol for Beta-Adrenergic Receptors

| Tissue/Cell Line | Species | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Human Myometrium | Human | Predominantly β2 | 0.50 | 70 | [3] |

| Rat Vas Deferens | Rat | Predominantly β2 | 0.3 | 460 fmol/g wet tissue | [4] |

| BC3H1 Cells | (Muscle Cell Line) | β2 | 0.53 (high affinity site) | 58 | [5] |

| Human Epidermal Keratinocytes | Human | β2 | ~1.4 | ~280 | [6] |

| Canine Myocardium (Myocytes) | Canine | β1 | 1.57 - 1.71 | N/A | [7] |

| Canine Myocardium (Arterioles) | Canine | N/A | 0.26 | N/A | [7] |

| Human Polymorphonuclear Cells | Human | β2 | 1 - 5 | 870 +/- 128 receptors/cell | [7] |

| Rat Adipocyte Membranes | Rat | β1 | 2 - 4 (high affinity site) | ~100 | [8] |

Table 2: Inhibitory Constants (Ki) of this compound and Other Beta-Blockers

| Compound | Receptor Subtype | Ki (nM) | Cell Line/Tissue | Reference |

| (-)-Propranolol | β-adrenergic | 6.9 | Guinea-pig ventricular muscle | [9] |

Signaling Pathways

This compound exerts its effects by blocking the canonical beta-adrenergic signaling pathway. Upon agonist binding, beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate a stimulatory G protein (Gs). This initiates a cascade of events leading to a physiological response. As an antagonist, DHA prevents this activation.

Caption: Beta-Adrenergic Signaling Pathway and DHA Blockade.

Experimental Protocols

Radioligand Binding Assay: Competition Binding

This protocol details a competition binding assay to determine the affinity (Ki) of a test compound for beta-adrenergic receptors using [³H]-DHA.

References

- 1. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of high-affinity beta2-adrenergic receptor binding of (-)-[3H]-dihydroalprenolol to human polymorphonuclear cell particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adipocyte beta-adrenergic receptors. Identification and subcellular localization by (-)-[3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of the apparent irreversible beta-adrenoceptor antagonist Ro 03-7894 with propranolol in cardiac ventricular muscle by pharmacological and radioligand binding techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of (-)-Dihydroalprenolol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroalprenolol (DHA) is a hydrogenated derivative of the beta-adrenergic antagonist, alprenolol.[1][2] It is a critical tool in pharmacology and molecular biology, primarily utilized in its tritiated form, (-)-[3H]dihydroalprenolol, as a high-affinity radioligand for the direct study and characterization of beta-adrenergic receptors.[3] As a competitive antagonist, DHA binds to β-adrenoceptors without activating them, thereby blocking the action of endogenous agonists like epinephrine and norepinephrine.[2] Its biological activity is identical to that of its parent compound, alprenolol.[3] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its interaction with cellular signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key properties of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | [1][2] |

| Molecular Formula | C₁₅H₂₅NO₂ | [1][4] |

| Molecular Weight | 251.37 g/mol | [1] |

| XLogP3 (Lipophilicity) | 3.4 | [1][4] |

| Hydrogen Bond Donors | 2 | [1][4] |

| Hydrogen Bond Acceptors | 3 | [1][4] |

| Polar Surface Area | 41.5 Ų | [1][4] |

| CAS Number | 60106-89-0 | [1][2] |

| pKa (Basic) | ~9.5 (Value for Alprenolol) | [5] |

| Melting Point | 107-109 °C (Value for Alprenolol) | [5] |

| Water Solubility | 547 mg/L (Value for Alprenolol) | [5] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the scientific application of this compound.

Protocol for Beta-Adrenergic Receptor Radioligand Binding Assay

This protocol outlines a standard filtration-based radioligand binding assay using (-)-[3H]Dihydroalprenolol to determine receptor density (Bmax) and affinity (Kd) in cell membranes.

3.1.1 Materials

-

Radioligand: (-)-[3H]Dihydroalprenolol ([3H]DHA)

-

Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at assay temperature.

-

Non-specific binding agent: 10 µM l-Propranolol (or other high-affinity beta-blocker).

-

Cell Membranes: Isolated from tissue or cultured cells expressing beta-adrenergic receptors.

-

Filtration Apparatus: 96-well harvester with GF/C filters.

-

Scintillation Counter and compatible scintillation fluid.

3.1.2 Membrane Preparation

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA).[6]

-

Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[6]

-

Centrifuge the resulting supernatant at high speed (~20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[6][7]

-

Wash the pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.[6][7]

-

Resuspend the final membrane pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA or Lowry assay).[6][7]

3.1.3 Binding Assay Procedure

-

Set up assay tubes or a 96-well plate in triplicate for each condition.

-

Total Binding: Add a range of increasing concentrations of [3H]DHA (e.g., 0.1 to 20 nM) to the tubes.

-

Non-specific Binding: Add the same concentrations of [3H]DHA to a parallel set of tubes that also contain a high concentration of an unlabeled competitor (e.g., 10 µM l-Propranolol) to saturate the receptors.[8]

-

Initiate the binding reaction by adding the membrane preparation (typically 25-100 µg of protein) to each tube for a final volume of 250-500 µL.[6][8]

-

Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[6][9]

-

Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6][8]

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

3.1.4 Data Analysis

-

Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts for each [3H]DHA concentration.

-

Plot the specific binding values against the concentration of [3H]DHA.

-

Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Protocol for pKa Determination by Potentiometric Titration

This protocol describes a general method for determining the ionization constant (pKa) of a weakly basic compound like this compound.

3.2.1 Materials

-

This compound sample

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Titration vessel

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

High-purity water

3.2.2 Procedure

-

Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration (e.g., 1 mM).[10]

-

Place the solution in the titration vessel on the magnetic stirrer and immerse the pH electrode.[10]

-

Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) by adding 0.1 M HCl.[10]

-

Begin the titration by adding small, precise increments of 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[10]

-

Continue the titration until the pH reaches the basic range (e.g., pH 12).

-

Perform a minimum of three replicate titrations for accuracy.[10]

3.2.3 Data Analysis

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion (the inflection point) of the sigmoidal curve. This is the point where 50% of the compound is ionized.[11][12]

Signaling Pathways and Mechanism of Action

This compound functions as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding blocks the initiation of downstream signaling cascades typically triggered by catecholamines.

Canonical Pathway: The primary signaling pathway for β-receptors involves coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous cellular substrates to elicit a physiological response.

Non-Canonical Pathways: In addition to the canonical pathway, β-receptors can signal through alternative, Gs-protein-dependent or independent mechanisms. These can include the direct stimulation of Src family tyrosine kinases by the Gs protein or the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.

By binding to the receptor, this compound prevents the conformational change necessary for G-protein coupling, thereby inhibiting all subsequent downstream events.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for a beta-adrenergic receptor radioligand binding assay.

Signaling Pathway

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]

- 2. 1-((1-Methylethyl)amino)-3-(2-propylphenoxy)-2-propanol | C15H25NO2 | CID 43216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydroalprenolol, (R)- | C15H25NO2 | CID 6337684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alprenolol | C15H23NO2 | CID 2119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dspace.library.uu.nl [dspace.library.uu.nl]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temperature dependence of [3H]dihydroalprenolol binding in rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. ijirss.com [ijirss.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Dihydroalprenolol binding sites in the brain

An In-depth Technical Guide to (-)-Dihydroalprenolol Binding Sites in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DHA), a hydrogenated derivative of the beta-adrenergic blocker alprenolol, is a critical tool in neuroscience and pharmacology.[1] Its tritiated form, [³H]DHA, serves as a high-affinity radioligand used to label and quantify beta-adrenergic receptors (β-ARs) in various tissues, including the brain.[1][2] First established as a valuable research tool in 1976, [³H]DHA binding assays have enabled significant advancements in understanding the distribution, density, and pharmacological properties of these receptors.[1] Beta-adrenergic receptors, which include β1 and β2 subtypes in the brain, are G-protein-coupled receptors (GPCRs) that play crucial roles in synaptic plasticity, memory formation, and neuroinflammation.[3][4]

This guide provides a comprehensive overview of , detailing quantitative binding data, experimental protocols, and associated signaling pathways. A critical consideration for researchers is that while [³H]DHA is a potent beta-adrenergic antagonist, it can also bind to other sites, notably serotonin 5-HT1 receptor subtypes, which requires careful experimental design to ensure accurate interpretation of results.[5][6]

Binding Characteristics and Quantitative Data

[³H]DHA binds to beta-adrenergic receptors in a rapid, reversible, saturable, and stereoselective manner.[7] The binding affinity (Kd) and receptor density (Bmax) are key parameters determined through saturation binding experiments, while the affinity of other competing ligands (Ki) is determined through competition assays.

Primary Target: Beta-Adrenergic Receptors

The primary binding sites for [³H]DHA in the brain are β1- and β2-adrenergic receptors. High densities of these receptors have been identified in the superficial layers of the cerebral cortex, the caudate-putamen, the molecular layer of the cerebellum, and the hippocampus.[8][9]

Off-Target Binding: Serotonin Receptors

Studies have revealed that [³H]DHA can also bind with high affinity to a subtype of the serotonin-1 receptor.[5][6] Depletion of endogenous serotonin can unmask these binding sites, leading to an apparent increase in [³H]DHA binding that is not related to beta-receptors. This cross-reactivity is a critical factor to control for in experimental design, often by including serotonin-related compounds in the assay to block this interaction.[5]

Quantitative Binding Data

The following tables summarize key binding parameters for [³H]DHA and competing ligands across different tissues, providing context for brain-related studies.

Table 1: [³H]DHA Binding Affinity (Kd) and Receptor Density (Bmax)

| Tissue/Species | Kd (nM) | Bmax (fmol/mg protein) | Bmax (Other Units) | Citation |

| Human Cerebral Arteries | 12.3 | 790 | [10] | |

| Human Myometrium | 0.50 | 70 | [7] | |

| Rat Kidney Tubular Membrane | 7.1 | 69.8 | [11] | |

| Rat Vas Deferens | 0.3 | 460 fmol/g wet tissue | [12] |

Table 2: Inhibition Constants (Ki) of Various Ligands for [³H]DHA Binding Sites in Human Cerebral Arteries

| Competing Ligand | Ki (M) | Citation |

| Propranolol | 4.1 x 10⁻⁸ | [10] |

| Metoprolol (β1 selective) | 6.8 x 10⁻⁸ and 7.9 x 10⁻⁶ | [10] |

| Butoxamine (β2 selective) | 2.2 x 10⁻⁸ and 2.1 x 10⁻⁶ | [10] |

| Isoproterenol (Agonist) | 1.7 x 10⁻⁶ | [10] |

| Epinephrine (Agonist) | 8.3 x 10⁻⁶ | [10] |

| Norepinephrine (Agonist) | 2.3 x 10⁻⁵ | [10] |

Experimental Protocols

Accurate characterization of [³H]DHA binding sites relies on standardized and meticulously executed experimental protocols.

Radioligand Binding Assay for Brain Membranes

This assay quantifies receptor density (Bmax) and affinity (Kd) in membrane preparations from brain tissue.[13]

Methodology:

-

Tissue Homogenization: Frozen brain tissue is homogenized in approximately 20 volumes of a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors).[14]

-

Membrane Preparation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove large debris. The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the membranes. The pellet is washed by resuspension in fresh buffer and re-centrifugation.[14][15]

-

Protein Quantification: The protein concentration of the final membrane suspension is determined using a standard method, such as the BCA assay.[14]

-

Incubation: Aliquots of the membrane preparation (typically 50-120 µg of protein) are incubated in a 96-well plate.[14]

-

For Saturation Assays (Kd, Bmax): Membranes are incubated with increasing concentrations of [³H]DHA. Non-specific binding is determined in a parallel set of wells containing a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).

-

For Competition Assays (Ki): Membranes are incubated with a fixed concentration of [³H]DHA and varying concentrations of the unlabeled competitor drug.[15]

-

-

Equilibrium: Plates are incubated, often at 30°C for 60 minutes, to allow the binding to reach equilibrium.[14]

-

Separation of Bound/Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand. The filters are quickly washed with ice-cold buffer to remove unbound radioligand.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[14]

-

Data Analysis:

Quantitative Autoradiography

This technique visualizes the anatomical distribution and density of receptors in intact brain tissue sections.[8][16]

Methodology:

-

Tissue Preparation: The brain is rapidly frozen, and thin (e.g., 10-20 µm) cryosections are cut and mounted onto microscope slides.[8]

-

Incubation: Slide-mounted sections are incubated with a solution containing [³H]DHA until equilibrium is reached.[8]

-

Defining Non-specific Binding: Adjacent sections are incubated with the same concentration of [³H]DHA plus a high concentration of an unlabeled competitor (e.g., propranolol) to define non-specific binding.

-

Washing: Slides are washed in cold buffer to remove unbound radioligand, followed by a quick dip in distilled water to remove buffer salts.[17]

-

Drying and Exposure: The sections are dried, and the slides are apposed to a radiation-sensitive film or emulsion-coated coverslip.[8] They are stored in the dark for an exposure period that can last several weeks.

-

Development and Imaging: The film or emulsion is developed, creating an image where the density of silver grains corresponds to the concentration of radioligand binding.

-

Quantification: The optical density of the autoradiograms is measured using a densitometer or image analysis software. These values are converted to receptor concentration (e.g., fmol/mg tissue) by comparison with co-exposed radioactive standards.[18]

Signaling Pathways of Beta-Adrenergic Receptors

Activation of β-ARs by endogenous catecholamines (norepinephrine, epinephrine) initiates intracellular signaling cascades that modulate neuronal function.[19]

Canonical Gs-cAMP-PKA Pathway

This is the primary signaling pathway for both β1- and β2-adrenergic receptors.[19][20]

-

Receptor Activation: Norepinephrine or another agonist binds to the β-AR.

-

G-Protein Coupling: The receptor activates the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The α-subunit of Gs dissociates and activates adenylyl cyclase (AC).[19]

-

cAMP Production: AC converts ATP into the second messenger, cyclic adenosine monophosphate (cAMP).[20]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release and activate the catalytic subunits.[19]

-

Downstream Effects: Activated PKA phosphorylates numerous downstream targets, including transcription factors like CREB (cAMP Response Element-Binding protein), leading to changes in gene expression and modulation of synaptic plasticity.[3][4]

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]

- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Adrenergic receptor signaling and modulation of long-term potentiation in the mammalian hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Serotonin depletion unmasks serotonergic component of [3H]dihydroalprenolol binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of two putatively selective radioligands for labeling central nervous system beta-adrenergic receptors: inadequacy of [3H]dihydroalprenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-adrenergic-receptor localization by light microscopic autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hippocampal alpha- and beta-adrenergic receptors: comparison of [3H]dihydroalprenolol and [3H]WB 4101 binding with noradrenergic innervation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of beta adrenergic receptors in human cerebral arteries and alteration of the receptors after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. beta 1-Adrenergic receptors in kidney tubular cell membrane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. Frontiers | Autoradiography of 3H-pirenzepine and 3H-AFDX-384 in Mouse Brain Regions: Possible Insights into M1, M2, and M4 Muscarinic Receptors Distribution [frontiersin.org]

- 17. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Receptor density pattern confirms and enhances the anatomic-functional features of the macaque superior parietal lobule areas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Role of adrenergic receptor signalling in neuroimmune communication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of (-)-Dihydroalprenolol in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydroalprenolol (DHA), a derivative of the beta-adrenergic antagonist alprenolol, has become an indispensable tool in neuroscience research.[1] Its tritiated form, --INVALID-LINK---DHA, serves as a high-affinity radioligand, enabling the precise labeling, quantification, and characterization of beta-adrenergic receptors (β-ARs) in the central nervous system and other tissues.[2] This guide provides an in-depth overview of DHA's applications, presenting detailed experimental protocols, quantitative binding data, and visualizations of associated signaling pathways and workflows. By offering a comprehensive resource, this document aims to facilitate the effective use of --INVALID-LINK---DHA in studies investigating receptor pharmacology, neurological disorders, and the development of novel therapeutics targeting the adrenergic system.

Introduction to this compound and Beta-Adrenergic Receptors

This compound is a potent and competitive beta-adrenergic receptor antagonist.[2] Its key value in research stems from its tritiated form, --INVALID-LINK---DHA, which is used to directly identify and quantify β-ARs.[1][2] The binding of --INVALID-LINK---DHA to these receptors is characterized by high affinity, rapid association, and ready reversibility, making it an ideal radioligand for in vitro assays.[3]

Beta-adrenergic receptors are G-protein-coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines norepinephrine and epinephrine.[4][5] They are broadly classified into β1, β2, and β3 subtypes, all of which play critical roles in neuronal signaling, cardiac function, and metabolic regulation.[1][6] In the brain, β-ARs are implicated in processes such as learning, memory, and mood regulation. Their dysfunction has been linked to various conditions, including major depression and multiple sclerosis.[1][7] --INVALID-LINK---DHA binds with high affinity to both β1 and β2 receptors, allowing for the comprehensive study of these important drug targets.[1]

Mechanism of Action and Signaling Pathway

Beta-adrenergic receptors primarily couple to the stimulatory G-protein (Gs).[6] Upon agonist binding, the receptor activates Gs, which in turn stimulates the enzyme adenylyl cyclase.[4] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, modulating cellular function.[4][6] As an antagonist, DHA binds to the receptor but does not elicit this conformational change, thereby blocking the signaling cascade initiated by endogenous agonists.

Figure 1. Beta-adrenergic receptor signaling pathway.

Quantitative Data: Binding Properties of ³H-DHA

The affinity (Kd) and density (Bmax) of --INVALID-LINK---DHA binding sites have been characterized in various tissues and cell types. These parameters are crucial for designing and interpreting binding assays.

| Tissue / Cell Type | Species | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Myometrium | Human | 0.50 | 70 | [3] |

| BC3H1 Muscle Cells (High Affinity Site) | - | 0.53 | 58 | [8] |

| BC3H1 Muscle Cells (Low Affinity Site) | - | 110 | 1100 | [8] |

| Vas Deferens | Rat | 0.3 | 460 (fmol/g tissue) | [9] |

| Brown Adipocytes | Hamster | 1.4 | 57,000 sites/cell | [10] |

| Brain Cortex | Rat | Not Specified | Decreased by 29% after chronic desipramine | [11] |

Table 1: Summary of reported binding parameters for --INVALID-LINK---Dihydroalprenolol.

Experimental Protocols

--INVALID-LINK---DHA is primarily used in two key experimental techniques: radioligand binding assays and receptor autoradiography.

Radioligand Binding Assays

These assays are used to determine the affinity (Kd) and number of binding sites (Bmax) for a receptor, or to measure the affinity of competing unlabeled drugs (Ki).

Figure 2. Workflow for a --INVALID-LINK---DHA radioligand binding assay.

A. Membrane Preparation (from Brain Tissue) [11][12]

-

Homogenization: Dissect brain tissue of interest on ice and homogenize in ~20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors).

-

Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 15-20 minutes at 4°C) to pellet the cell membranes.

-

Washing: Discard the supernatant, resuspend the pellet in fresh buffer, and repeat the high-speed centrifugation step to wash the membranes.

-

Final Preparation: Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).

-

Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay. Aliquot and store at -80°C until use.

B. Saturation Binding Assay (to determine Kd and Bmax) [12]

-

Setup: In a 96-well plate or individual tubes, prepare reactions in duplicate or triplicate.

-

Total Binding: To each well, add a constant amount of membrane protein (e.g., 50-120 µg), assay buffer, and increasing concentrations of --INVALID-LINK---DHA (e.g., 0.1 - 20 nM).

-

Nonspecific Binding (NSB): In a parallel set of wells, add membrane protein, the same range of --INVALID-LINK---DHA concentrations, and a high concentration of an unlabeled competitor (e.g., 1-10 µM propranolol) to saturate the receptors.

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C or room temperature) with gentle agitation to reach equilibrium.[12]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[12] This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate specific binding by subtracting the nonspecific binding from the total binding at each concentration. Plot specific binding versus the concentration of --INVALID-LINK---DHA and use non-linear regression to determine the Kd and Bmax values.

In Vitro Receptor Autoradiography

This technique visualizes the distribution and density of β-ARs in tissue sections.[13]

A. Tissue Sectioning [14]

-

Rapidly freeze the brain or tissue of interest.

-

Using a cryostat, cut thin sections (e.g., 20 µm).

-

Thaw-mount the sections onto gelatin-coated or specialized microscope slides (e.g., Superfrost®).

-

Store slides desiccated at -80°C until the day of the assay.

-

Pre-incubation: Bring slides to room temperature. Pre-incubate them in a buffer solution (e.g., 50 mM Tris with 5 mM MgCl₂, pH 7.4) for approximately 30 minutes to rehydrate the tissue and wash away any endogenous ligands.[14]

-

Incubation: Remove slides and place them horizontally in a humidified chamber. Cover each section with a solution containing a single concentration of --INVALID-LINK---DHA (typically 2-3 times the Kd value).

-

Nonspecific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration of an unlabeled competitor (e.g., propranolol) to define nonspecific binding.[13]

-

Incubation Time: Incubate for a sufficient duration to reach equilibrium (e.g., 90 minutes at room temperature).[14]

-

Washing: Rapidly aspirate the incubation solution and wash the slides in multiple changes of ice-cold buffer (e.g., 3 washes for 5 minutes each) to remove unbound radioligand.[13][14]

-

Rinse: Perform a final brief dip in ice-cold distilled water to remove buffer salts.[13][14]

-

Drying: Dry the slides quickly under a stream of cool or warm air.

C. Imaging and Analysis [13][14]

-

Exposure: Place the dried slides in an X-ray cassette and appose them to a tritium-sensitive phosphor screen or film, along with calibrated radioactive standards.

-

Imaging: Expose for a period ranging from days to weeks, depending on the signal intensity. Scan the phosphor screen using a phosphorimager.

-

Quantification: Using image analysis software, draw regions of interest (ROIs) over specific brain areas.[13] Convert the optical density or signal intensity within each ROI to radioactivity concentration (e.g., fmol/mg tissue) by creating a standard curve from the co-exposed radioactive standards. Specific binding is determined by subtracting the nonspecific signal from the total signal for each brain region.[13]

Conclusion

This compound, particularly its tritiated form, remains a cornerstone in the study of beta-adrenergic receptors. Its reliability in quantitative binding assays and receptor mapping studies has provided foundational knowledge of the adrenergic system's role in health and disease. The detailed protocols and data presented in this guide offer a practical framework for researchers aiming to leverage this powerful radioligand. As neuroscience continues to unravel the complexities of GPCR signaling, the precise characterization of receptor pharmacology using tools like --INVALID-LINK---DHA will be essential for the development of next-generation therapeutics for a wide range of neurological and psychiatric disorders.

References

- 1. Dihydroalprenolol - Wikipedia [en.wikipedia.org]

- 2. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [3H]dihydroalprenolol binding to beta adrenergic receptors in multiple sclerosis brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relationship between the (--)-[3H]-dihydroalprenolol binding to beta-adrenoceptors and transmembrane 86Rb efflux of the BC3H1 nonfusing muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High number of high-affinity binding sites for (-)-[3H]dihydroalprenolol on isolated hamster brown-fat cells. A study of the beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Subcellular distribution of beta-adrenoceptors in brain following administration of antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Autoradiography [fz-juelich.de]

- 14. giffordbioscience.com [giffordbioscience.com]

(-)-Dihydroalprenolol: A Technical Guide on its Application in Major Depression Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Dihydroalprenolol (DHA), a potent beta-adrenergic receptor antagonist, has served as an invaluable radioligand in the study of the noradrenergic system's role in the pathophysiology of major depressive disorder (MDD). This technical guide provides an in-depth overview of DHA's mechanism of action, its application in preclinical depression models, and the associated signaling pathways. Detailed experimental protocols for key assays, quantitative data on receptor binding, and visualizations of relevant biological and experimental workflows are presented to facilitate further research and drug development in the field of affective neuroscience.

Introduction: The Noradrenergic Hypothesis of Depression and the Role of this compound

The noradrenergic hypothesis of depression posits that a deficiency in the neurotransmitter norepinephrine within certain brain circuits contributes to the symptoms of major depressive disorder. Beta-adrenergic receptors (β-ARs), particularly the β1 and β2 subtypes, are key components of this system, mediating the postsynaptic effects of norepinephrine. Alterations in the density and sensitivity of these receptors have been consistently implicated in the pathophysiology of depression and the mechanism of action of antidepressant drugs.

(-)-[³H]Dihydroalprenolol, a tritiated derivative of the beta-blocker alprenolol, has been instrumental in elucidating these neurobiological changes. Its high affinity and specificity for β-ARs make it an ideal tool for in vitro and ex vivo quantification of receptor density (Bmax) and binding affinity (Kd) through radioligand binding assays and quantitative autoradiography.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound to investigate beta-adrenergic receptors in the context of major depression and antidepressant treatment.

Table 1: Binding Affinity (Kd) and Density (Bmax) of (-)-[³H]Dihydroalprenolol in Rodent Brain Regions Following Chronic Antidepressant Treatment

| Brain Region | Antidepressant | Treatment Duration | Change in Bmax | Kd (nM) | Reference |

| Frontoparietal Cortex (Layers IV-VI) | Sertraline | Chronic | ↓ | No significant change | [1] |

| Cortex and Hippocampus | Desipramine | 10 days | ↓ | Not specified | [2] |

| Cerebral Cortex, Hippocampus, Thalamus, Amygdala | Imipramine | Repeated | ↓ (β1 subtype) | Not specified | [3] |

Note: "↓" indicates a decrease in Bmax (receptor density). The specific quantitative values for the decrease were not consistently reported in a standardized format across studies.

Table 2: Beta-Adrenergic Receptor Alterations in Postmortem Brain of Individuals with Major Depressive Disorder

| Brain Region | Receptor Subtype | Finding | Method | Reference |

| Frontal Cortex | β-ARs (total) | No significant difference in Bmax or Kd | [³H]DHA binding assay | [4] |

| Frontal Cortex | β1-ARs | Reduced response to agonist stimulation of adenylyl cyclase | Adenylyl cyclase activity assay | [5] |

| Frontal Cortex | α2-ARs | Increased G-protein coupling and reduced inhibition of adenylyl cyclase | [³⁵S]GTPγS binding and adenylyl cyclase assay | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the context of this compound and major depression research are provided below.

Radioligand Binding Assay for Beta-Adrenergic Receptors in Brain Tissue

This protocol is adapted from methodologies used to determine the density (Bmax) and affinity (Kd) of β-ARs using (-)-[³H]DHA.

Objective: To quantify β-ARs in brain homogenates.